molecular formula C10H11BrClN3O B13714784 3-Amino-5-(4-bromo-2-methoxyphenyl)pyrazole Hydrochloride

3-Amino-5-(4-bromo-2-methoxyphenyl)pyrazole Hydrochloride

Katalognummer: B13714784
Molekulargewicht: 304.57 g/mol
InChI-Schlüssel: QWXQXSWMYOQWDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-5-(4-bromo-2-methoxyphenyl)pyrazole Hydrochloride is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. This specific compound features an amino group at the 3-position and a bromo-methoxyphenyl group at the 5-position, making it a valuable intermediate in the synthesis of various complex molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(4-bromo-2-methoxyphenyl)pyrazole Hydrochloride typically involves the reaction of 4-bromo-2-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable acid catalyst to yield the desired pyrazole derivative. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-5-(4-bromo-2-methoxyphenyl)pyrazole Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted pyrazoles.

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

Wissenschaftliche Forschungsanwendungen

3-Amino-5-(4-bromo-2-methoxyphenyl)pyrazole Hydrochloride has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-Amino-5-(4-bromo-2-methoxyphenyl)pyrazole Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Amino-5-(4-methoxyphenyl)pyrazole
  • 3-Amino-5-(4-chlorophenyl)pyrazole
  • 3-Amino-5-(4-fluorophenyl)pyrazole

Uniqueness

3-Amino-5-(4-bromo-2-methoxyphenyl)pyrazole Hydrochloride is unique due to the presence of both bromo and methoxy groups, which confer distinct chemical reactivity and biological activity. This combination of substituents makes it a valuable compound for various synthetic and research applications .

Eigenschaften

Molekularformel

C10H11BrClN3O

Molekulargewicht

304.57 g/mol

IUPAC-Name

5-(4-bromo-2-methoxyphenyl)-1H-pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C10H10BrN3O.ClH/c1-15-9-4-6(11)2-3-7(9)8-5-10(12)14-13-8;/h2-5H,1H3,(H3,12,13,14);1H

InChI-Schlüssel

QWXQXSWMYOQWDU-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=C1)Br)C2=CC(=NN2)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.